Cas no 217487-19-9 (Menadione sodium bisulfite hydrate)

Menadione sodium bisulfite hydrate 化学的及び物理的性質
名前と識別子
-
- Menadione sodiumdisulfite xhydrate
- sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;hydrate
- Menadione sodium bisulfite hydrate
- SMR000718620
- HMS2230G04
- MLS001304084
- HMS3373F14
- 57414-02-5
- MLS001032074
- 217487-19-9
- sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate hydrate
- Menadione sodium bisulfite, trihydrate
- CHEMBL1473521
- SCHEMBL461612
- 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt, hydrate (1:1:)
-
- インチ: 1S/C11H10O5S.Na.H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;/h2-5H,6H2,1H3,(H,14,15,16);;1H2/q;+1;/p-1
- InChIKey: QXTQSPTXVLMLHQ-UHFFFAOYSA-M
- ほほえんだ: S(C1(C)C(C2C=CC=CC=2C(C1)=O)=O)(=O)(=O)[O-].[Na+].O
計算された属性
- せいみつぶんしりょう: 294.01740352g/mol
- どういたいしつりょう: 294.01740352g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 466
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- ようかいど: DMSO (Slightly), Methanol (Slightly)
Menadione sodium bisulfite hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M218663-50g |
Menadione Sodium Bisulfite Hydrate |
217487-19-9 | 50g |
$ 230.00 | 2023-09-07 | ||
TRC | M218663-5g |
Menadione Sodium Bisulfite Hydrate |
217487-19-9 | 5g |
$ 65.00 | 2023-09-07 | ||
TRC | M218663-10g |
Menadione Sodium Bisulfite Hydrate |
217487-19-9 | 10g |
$ 81.00 | 2023-09-07 |
Menadione sodium bisulfite hydrate 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Menadione sodium bisulfite hydrateに関する追加情報
Professional Introduction to Menadione sodium bisulfite hydrate (CAS No. 217487-19-9)
Menadione sodium bisulfite hydrate, with the chemical identifier CAS No. 217487-19-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, derived from vitamin K analogs, has garnered attention for its unique structural properties and potential applications in various biochemical pathways. The combination of menadione (a derivative of vitamin K) and sodium bisulfite (an antioxidant agent) in its formulation suggests a multifaceted role in biochemical interactions, particularly in redox-sensitive environments.
The structural composition of Menadione sodium bisulfite hydrate involves the coordination of menadione, a well-known pro-oxidant that plays a critical role in cellular signaling and metabolic processes, with sodium bisulfite, which acts as a stabilizing and reducing agent. This synergistic arrangement enhances the compound's stability while potentially modulating its bioactivity. The presence of water molecules in the hydrate form further influences its solubility and reactivity, making it a versatile candidate for research in drug development and biochemical studies.
In recent years, research on Menadione sodium bisulfite hydrate has expanded significantly, particularly in the context of its potential applications in therapeutic interventions. Studies have highlighted its role in modulating oxidative stress, a key factor in numerous pathological conditions such as neurodegenerative diseases, inflammation, and cancer. The compound's ability to interact with cellular redox systems has been explored as a potential mechanism for enhancing cellular resilience against oxidative damage.
One of the most compelling aspects of Menadione sodium bisulfite hydrate is its dual functionality as both an oxidant and an antioxidant. Menadione, being a derivative of vitamin K, is known for its ability to participate in electron transfer reactions, thereby influencing cellular signaling pathways. When combined with sodium bisulfite, which can scavenge reactive oxygen species (ROS), the compound exhibits a balanced profile that can be leveraged to fine-tune redox homeostasis in cells. This balance is crucial for developing therapeutic strategies that target oxidative stress without inducing excessive oxidative damage.
Recent advancements in the field have demonstrated the compound's potential in preclinical models. For instance, studies have shown that Menadione sodium bisulfite hydrate can enhance the efficacy of certain anticancer therapies by sensitizing tumor cells to oxidative stress while protecting healthy cells from damage. Additionally, its application in neuroprotective agents has been investigated, with preliminary findings suggesting its ability to mitigate neuronal damage caused by oxidative stress associated with conditions like Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Menadione sodium bisulfite hydrate are also of considerable interest. Research indicates that the compound exhibits moderate solubility in aqueous solutions, facilitating its administration through various routes. Its stability under different pH conditions further enhances its suitability for formulation into diverse pharmaceutical products. These properties make it an attractive candidate for further development into novel therapeutic agents.
In conclusion, Menadione sodium bisulfite hydrate (CAS No. 217487-19-9) represents a promising compound with multifaceted applications in pharmaceutical chemistry and biochemistry. Its unique structural properties and dual functionality as both an oxidant and an antioxidant position it as a valuable tool for investigating cellular redox mechanisms and developing innovative therapeutic strategies. As research continues to uncover new insights into its bioactivity and pharmacokinetic profile, the potential applications of this compound are likely to expand further, offering new avenues for treating a wide range of pathological conditions.
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